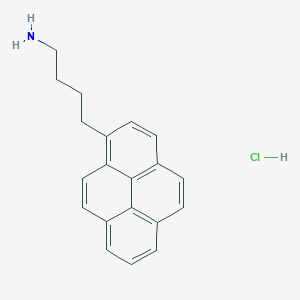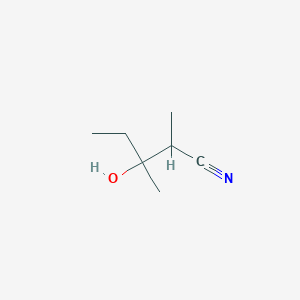
3-Hydroxy-2,3-dimethylpentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,3-dimethylpentanenitrile is an organic compound characterized by the presence of both a hydroxy group (-OH) and a nitrile group (-CN) attached to a pentane backbone
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-2,3-dimethylpentanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to a suitable carbonyl compound, such as 2,3-dimethylpentanone. The reaction typically involves the following steps:
Formation of the cyanohydrin intermediate: Hydrogen cyanide adds across the carbon-oxygen double bond of the carbonyl compound, forming a cyanohydrin.
Hydrolysis: The cyanohydrin intermediate is then hydrolyzed to yield the desired hydroxynitrile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common methods include:
Catalytic hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the addition of hydrogen cyanide.
Continuous flow reactors: Employing continuous flow techniques to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3-Hydroxy-2,3-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxy group.
Major Products Formed
Oxidation: Formation of 2,3-dimethylpentanone.
Reduction: Formation of 3-amino-2,3-dimethylpentane.
Substitution: Formation of 3-chloro-2,3-dimethylpentanenitrile.
科学的研究の応用
3-Hydroxy-2,3-dimethylpentanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-hydroxy-2,3-dimethylpentanenitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar structure but with a different substitution pattern.
3-Hydroxy-4,4-dimethylpentanenitrile: Similar backbone but with different methyl group positions.
Uniqueness
3-Hydroxy-2,3-dimethylpentanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
66521-23-1 |
|---|---|
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC名 |
3-hydroxy-2,3-dimethylpentanenitrile |
InChI |
InChI=1S/C7H13NO/c1-4-7(3,9)6(2)5-8/h6,9H,4H2,1-3H3 |
InChIキー |
FBVTZQBQKHLPEN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C(C)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


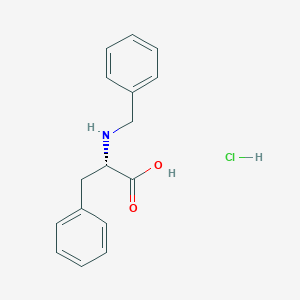

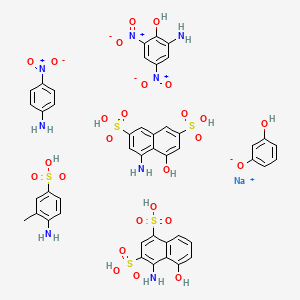
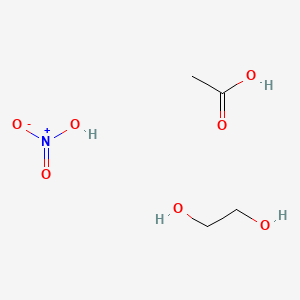
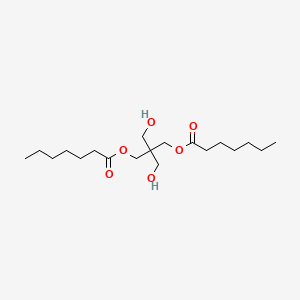
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
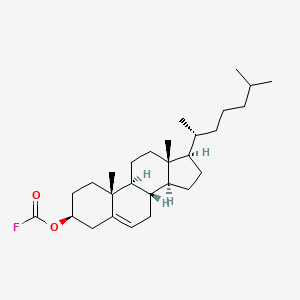

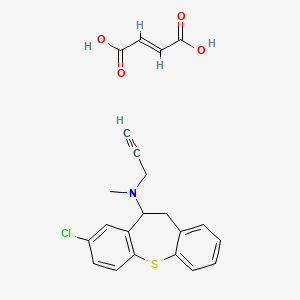
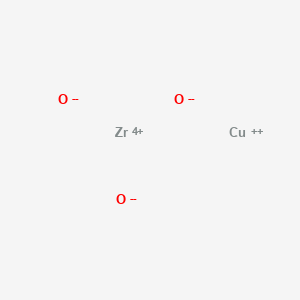
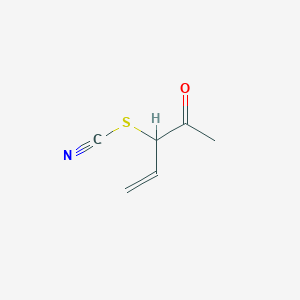
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
